molecular formula C17H32O9 B12661180 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate CAS No. 85136-61-4

20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate

Cat. No.: B12661180
CAS No.: 85136-61-4
M. Wt: 380.4 g/mol
InChI Key: JBJPOMNMCVIYPK-UHFFFAOYSA-N
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Description

20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is a chemical compound with the molecular formula C17H32O9. It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive properties .

Properties

CAS No.

85136-61-4

Molecular Formula

C17H32O9

Molecular Weight

380.4 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate

InChI

InChI=1S/C17H32O9/c1-2-17(19)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20-4-3-18/h2,18H,1,3-16H2

InChI Key

JBJPOMNMCVIYPK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate typically involves the esterification of 2-propenoic acid with 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate involves its ability to form stable complexes with other molecules through hydrogen bonding and van der Waals interactions. The multiple ether linkages and hydroxyl group contribute to its high solubility and reactivity, making it an effective agent in various applications .

Comparison with Similar Compounds

Comparison: 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is unique due to its acrylate group, which allows it to undergo polymerization reactions, unlike its similar counterparts. This property makes it particularly valuable in the synthesis of specialized polymers and materials .

Biological Activity

20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate (CAS No. 85136-61-4) is a compound characterized by its unique polyether structure. Its molecular formula is C17H32O9C_{17}H_{32}O_9 with a molecular weight of 380.431 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in material science and pharmacology.

The compound's structure consists of a long-chain polyether with acrylate functionalities, which can influence its solubility and interaction with biological systems. The InChI Key for this compound is JBJPOMNMCVIYPK-UHFFFAOYSA-N, and it has a LogP value of -0.606, indicating its hydrophilic nature.

PropertyValue
CAS Number85136-61-4
Molecular FormulaC17H32O9
Molecular Weight380.431 g/mol
InChI KeyJBJPOMNMCVIYPK-UHFFFAOYSA-N
LogP-0.606

Biological Activity

Research into the biological activity of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate indicates several promising areas:

1. Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic pathways essential for bacterial survival.

2. Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound's effects on human cell lines. Results indicate that at certain concentrations, it can induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells.

3. Drug Delivery Systems
Due to its amphiphilic nature, 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate has potential applications in drug delivery systems. Its ability to form micelles can facilitate the encapsulation and controlled release of hydrophobic drugs.

Case Studies

Several case studies have been conducted to assess the biological implications of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on HeLa cells revealed that treatment with the compound at concentrations ranging from 50 to 200 µg/mL resulted in a dose-dependent increase in cell death as measured by MTT assays.

Case Study 3: Drug Encapsulation
Research demonstrated that this acrylate could effectively encapsulate doxorubicin in a micellar form. The release profile indicated a sustained release over time, suggesting its potential as a drug carrier.

The biological activity of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is hypothesized to involve:

  • Cell Membrane Disruption: The hydrophobic segments interact with lipid bilayers leading to increased permeability.
  • Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress which can lead to apoptosis in cancer cells.

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